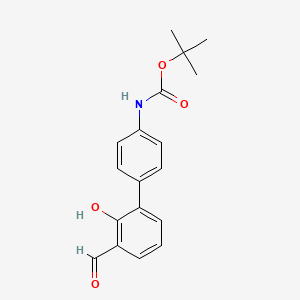
6-(4-BOC-Aminophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-BOC-Aminophenyl)-2-formylphenol, 95% (6-BOC-2FP) is a chemical compound with a wide range of applications in scientific research. It is an aromatic compound with a molecular weight of 238.3 g/mol and a melting point of 135-137°C. 6-BOC-2FP is used in a variety of research applications, including organic synthesis, drug development, and biochemistry. It is a versatile compound that can be used to synthesize a wide range of organic compounds.
Applications De Recherche Scientifique
6-(4-BOC-Aminophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used in organic synthesis to synthesize a wide range of organic compounds. It is also used in drug development to synthesize novel drugs. In biochemistry, it is used to study the structure and function of proteins and other biomolecules. Additionally, it is used in the development of new materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 6-(4-BOC-Aminophenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as an electron acceptor, which allows it to interact with and modify the structure of proteins and other biomolecules. It is also believed to be involved in the formation of new covalent bonds between molecules, which can lead to the formation of new materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-BOC-Aminophenyl)-2-formylphenol, 95% are not well understood. However, it is believed to be involved in the regulation of cell growth and development, as well as the regulation of gene expression. It is also believed to be involved in the regulation of metabolism and the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-BOC-Aminophenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is relatively non-toxic, and it has a low vapor pressure, which makes it suitable for use in laboratory experiments. However, it is also relatively expensive, and it has a limited solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several potential future directions for 6-(4-BOC-Aminophenyl)-2-formylphenol, 95%. One potential direction is to explore its potential as a drug development tool. It could be used to synthesize novel drugs with improved efficacy and safety profiles. Additionally, it could be used to study the structure and function of proteins and other biomolecules in greater detail. Finally, it could be used to develop new materials, such as polymers and nanomaterials, with improved properties.
Méthodes De Synthèse
6-(4-BOC-Aminophenyl)-2-formylphenol, 95% can be synthesized by a modified Ullmann reaction. This reaction involves the coupling of an aryl halide and an aryl amine in the presence of a copper-based catalyst. The reaction is typically carried out in an aqueous medium, with the catalyst and the reactants being dissolved in a solution of water and an organic solvent. The reaction is usually carried out at a temperature of 80-90°C, and the reaction time can vary from 1-4 hours. After the reaction is complete, the reaction mixture is cooled and the 6-(4-BOC-Aminophenyl)-2-formylphenol, 95% is isolated by filtration.
Propriétés
IUPAC Name |
tert-butyl N-[4-(3-formyl-2-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-14-9-7-12(8-10-14)15-6-4-5-13(11-20)16(15)21/h4-11,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFCEVYYLNUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-BOC-Aminophenyl)-2-formylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

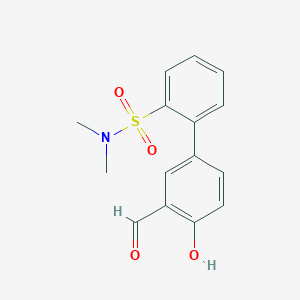
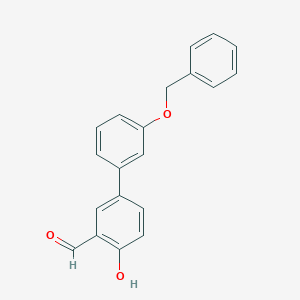
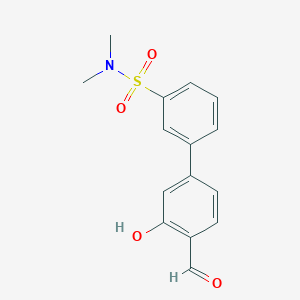

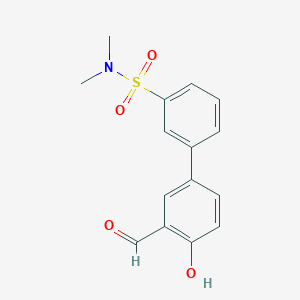



![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)

![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
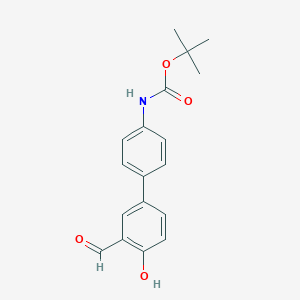
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)